2-Methyl-4,5-diphenyloxazole

Descripción general

Descripción

2-Methyl-4,5-diphenyloxazole is a chemical compound with the empirical formula C16H13NO . It is used as a reagent for macrolide synthesis .

Molecular Structure Analysis

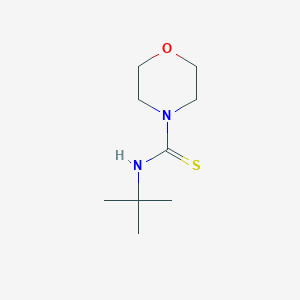

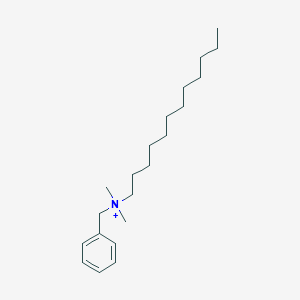

The molecular structure of 2-Methyl-4,5-diphenyloxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. Two phenyl groups are attached to the 4 and 5 positions of the oxazole ring, and a methyl group is attached to the 2 position .Physical And Chemical Properties Analysis

2-Methyl-4,5-diphenyloxazole has a molecular weight of 235.28 g/mol . It has a refractive index of 1.628, a boiling point of 214 °C at 17 mmHg, a melting point of 28 °C, and a density of 1.116 g/mL at 25 °C . It also has a density of 1.1±0.1 g/cm3, a boiling point of 357.3±0.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 57.9±3.0 kJ/mol, and a flash point of 142.5±15.2 °C .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

“2-Methyl-4,5-diphenyloxazole” is a unique compound with the molecular formula C16H13NO . It has a molecular weight of 235.2805 . This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

UV/Visible Spectrum Analysis

The UV/Visible spectrum of “2-Methyl-4,5-diphenyloxazole” has been studied and documented . This information is crucial in analytical chemistry for the identification and quantification of this compound in various samples .

Metalation of Oxazoles

“2-Methyl-4,5-diphenyloxazole” falls under the category of oxazoles, which have been widely used in metalation . Metalation of oxazoles, including synthesis of oxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .

Synthesis of Complex Oxazole-Containing Natural Products

Oxazole is present in many complex and biologically active natural and unnatural products . The structural diversity and complexity of naturally occurring oxazoles have fueled a continuing search for mild and efficient methods for oxazole ring construction .

Reagent for Macrolide Synthesis

“2-Methyl-4,5-diphenyloxazole” is used as a reagent for macrolide synthesis . Macrolides are a group of drugs (typically antibiotics) whose activity stems from the presence of a macrolide ring, a large macrocyclic lactone ring to which one or more deoxy sugars, usually cladinose and desosamine, may be attached .

Cross-Coupling Reactions

Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst . “2-Methyl-4,5-diphenyloxazole” can be used in such reactions, contributing to the synthesis of various complex molecules .

Mecanismo De Acción

Target of Action

2-Methyl-4,5-diphenyloxazole is a chemical compound with the molecular formula C16H13NO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as a reagent in macrolide synthesis . Macrolides are a class of drugs that are used to treat bacterial infections by inhibiting protein synthesis. The exact interaction of 2-Methyl-4,5-diphenyloxazole with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

As it is used in macrolide synthesis , it may indirectly influence the pathways associated with bacterial protein synthesis. The downstream effects of these interactions would depend on the specific context of the macrolide’s use.

Result of Action

As a reagent in macrolide synthesis , its effects would likely be seen in the efficacy of the resulting macrolide compound. Macrolides typically work by inhibiting bacterial protein synthesis, leading to the death of the bacteria.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-4,5-diphenyloxazole is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a boiling point of 214 °C/17 mmHg and a melting point of 28 °C . These properties suggest that the compound is stable under normal environmental conditions but may degrade under extreme temperatures.

Propiedades

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIWRCWPJRJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161981 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5-diphenyloxazole | |

CAS RN |

14224-99-8 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?

A1: 2-Methyl-4,5-diphenyloxazole exhibits reactivity with various reagents, leading to diverse chemical transformations.

- Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []

- Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), 2-methyl-4,5-diphenyloxazole undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []

- Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []

Q2: Has 2-methyl-4,5-diphenyloxazole demonstrated any potential for antifungal activity?

A2: Research suggests that 2-methyl-4,5-diphenyloxazole displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of 2-methyl-4,5-diphenyloxazole?

A3: While the provided research does not delve deeply into specific SAR studies for 2-methyl-4,5-diphenyloxazole, it offers insights into how structural modifications can impact its reactivity. For instance, converting 2-methyl-4,5-diphenyloxazole to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.